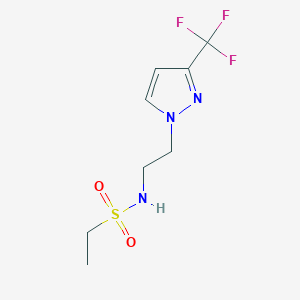

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Description

N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a sulfonamide-containing pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring.

Properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3O2S/c1-2-17(15,16)12-4-6-14-5-3-7(13-14)8(9,10)11/h3,5,12H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSOXTXIABVSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide involves several key steps. One common approach begins with the formation of the trifluoromethylpyrazole core, which is then functionalized with an ethanesulfonamide group.

Formation of Trifluoromethylpyrazole: : This step typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with an appropriate alkylating agent under controlled conditions.

Introduction of Ethanesulfonamide Group: : The intermediate product from the first step is then reacted with ethanesulfonyl chloride and a base to form the desired sulfonamide.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for higher yield and cost-effectiveness. The use of continuous flow reactors and advanced catalysts can be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide can participate in various types of chemical reactions, including:

Oxidation: : This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: : Reduction can lead to the formation of the corresponding amine or other reduced products.

Substitution: : The ethanesulfonamide group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Typical reagents and conditions include:

Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Conditions vary depending on the nature of the substituent and can include acids, bases, and various solvents.

Major Products Formed

Major products include oxidized and reduced forms, as well as various substituted derivatives, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse modifications, making it valuable for developing new chemical entities.

Biology

In biological research, this compound is studied for its potential activity against various biological targets. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of derived molecules.

Medicine

Pharmaceutical researchers explore this compound for its potential therapeutic applications. Its structure suggests possible roles in the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is determined by its interactions with specific molecular targets. The trifluoromethyl group is known to influence membrane permeability and receptor binding, while the ethanesulfonamide group can engage in hydrogen bonding and electrostatic interactions with various biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

a. N-((2-(1-(3-(Trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide

- Core Structure : Benzimidazole instead of pyrazole.

- Functional Groups : Methanesulfonamide (shorter alkyl chain vs. ethanesulfonamide) and a 3-(trifluoromethyl)phenyl substituent.

- Synthesis : Synthesized via iodoacetic acid-mediated cyclization of thiourea, yielding high efficiency (method applicable to derivatives with sulfonamide groups) .

b. 2-(5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)acetic Acid

- Core Structure : Pyrazole with cyclopropyl and trifluoromethyl groups at the 5- and 3-positions, respectively.

- Functional Groups : Acetic acid linker (vs. ethyl sulfonamide).

- Application : Intermediate in synthesizing complex pharmaceuticals (e.g., compound 191 in ), highlighting its utility in drug discovery .

Comparative Analysis Table

Mechanistic and Functional Implications

Role of the Trifluoromethyl Group

The -CF₃ group in all three compounds enhances lipophilicity and metabolic stability by resisting oxidative degradation.

Sulfonamide vs. Carboxylic Acid Functionality

- Ethanesulfonamide (target compound): Offers strong hydrogen-bond acceptor capacity, often critical for binding to serine proteases or carbonic anhydrases.

- Methanesulfonamide (benzimidazole analog): Shorter chain may reduce steric hindrance, favoring interactions with shallow binding pockets.

Biological Activity

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a trifluoromethyl group attached to a pyrazole ring, which is known to enhance the lipophilicity and biological activity of compounds. The sulfonamide group contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 253.24 g/mol |

| Chemical Formula | C8H10F3N3O2S |

| IUPAC Name | This compound |

| PubChem CID | [insert CID here] |

Biological Activity

Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacteria and fungi. The incorporation of the trifluoromethyl group enhances the antimicrobial potency due to increased lipophilicity.

- Anticancer Properties : Studies have demonstrated that pyrazole-based compounds can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Pyrazole derivatives are known to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism typically involves the inhibition of cyclooxygenase enzymes.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazole derivatives that exhibited significant cytotoxicity against various cancer cell lines. The introduction of the trifluoromethyl group was found to enhance the selectivity towards cancer cells while reducing toxicity towards normal cells .

- Antimicrobial Efficacy : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Pyrazole Ring : Utilizing trifluoromethylhydrazine as a precursor.

- Sulfonamide Formation : Reacting the pyrazole with appropriate sulfonyl chlorides under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.